![molecular formula C10H9NO3 B1447533 2H,3H,6H,7H,8H-[1,4]dioxino[2,3-f]indol-7-one CAS No. 1216180-86-7](/img/structure/B1447533.png)
2H,3H,6H,7H,8H-[1,4]dioxino[2,3-f]indol-7-one
Overview
Description
The compound “2H,3H,6H,7H,8H-[1,4]dioxino[2,3-f]indol-7-one” is a chemical compound with the molecular formula C10H9NO3 . Unfortunately, there is limited information available about this specific compound .
Chemical Reactions Analysis
Information about the chemical reactions involving “2H,3H,6H,7H,8H-[1,4]dioxino[2,3-f]indol-7-one” is not available in the search results. This could be due to the compound’s novelty or the lack of research involving this specific compound .Scientific Research Applications
Medicine
In the field of medicine, this compound has potential applications in drug development due to its unique structure. It could be used as a scaffold for synthesizing new pharmacologically active molecules, particularly those targeting neurological disorders, given its indole core, which is a common feature in compounds with central nervous system activity .
Materials Science
“2H,3H,6H,7H,8H-[1,4]dioxino[2,3-f]indol-7-one” may find applications in materials science as a precursor for organic semiconductors. Its rigid structure and potential for electronic delocalization make it suitable for use in organic light-emitting diodes (OLEDs) or as a component in organic photovoltaic cells .
Environmental Science
This compound’s derivatives could be explored for environmental applications, such as sensors for pollutant detection. The indole moiety can interact with various substances, which could be useful in designing sensors that change color or fluorescence in the presence of specific environmental contaminants .
Analytical Chemistry
In analytical chemistry, “2H,3H,6H,7H,8H-[1,4]dioxino[2,3-f]indol-7-one” could be used as a standard or reference compound in chromatographic analysis. Its unique structure allows it to serve as a marker in complex mixtures, aiding in the identification and quantification of unknown substances .
Biochemistry
Biochemically, the compound could be utilized in enzyme inhibition studies. The indole ring system is often found in inhibitors of enzymes like tryptophan synthase or indoleamine 2,3-dioxygenase, which are involved in tryptophan metabolism .
Pharmacology
Pharmacologically, the compound might be investigated for its interaction with neurotransmitter systems. Indole derivatives are known to affect serotonin and melatonin receptors, which could make this compound a candidate for the treatment of sleep disorders or depression .
properties
IUPAC Name |
2,3,6,8-tetrahydro-[1,4]dioxino[2,3-f]indol-7-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c12-10-4-6-3-8-9(5-7(6)11-10)14-2-1-13-8/h3,5H,1-2,4H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIXBYYISFAXGLX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=C3CC(=O)NC3=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2H,3H,6H,7H,8H-[1,4]dioxino[2,3-f]indol-7-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.